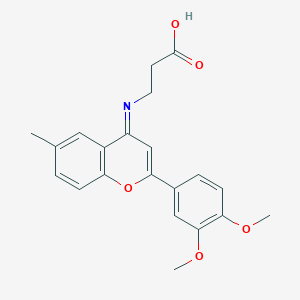
4-Amino-3-(trifluoromethyl)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C7H6F3NS It is characterized by the presence of an amino group, a trifluoromethyl group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethyl)benzenethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto a benzene ring. One common method involves the reaction of 4-nitro-3-(trifluoromethyl)benzenethiol with reducing agents to convert the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-3-(trifluoromethyl)benzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The amino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)benzenethiol
- 4-Amino-3-(trifluoromethyl)benzonitrile
Uniqueness
4-Amino-3-(trifluoromethyl)benzenethiol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a thiol group on the same benzene ring allows for versatile chemical modifications and interactions.
Properties
Molecular Formula |
C7H6F3NS |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
4-amino-3-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2 |
InChI Key |
UYLMDPOZBZOBTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


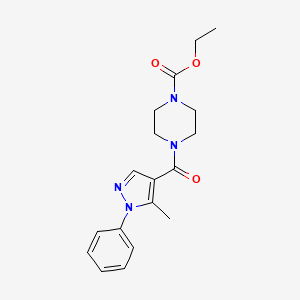
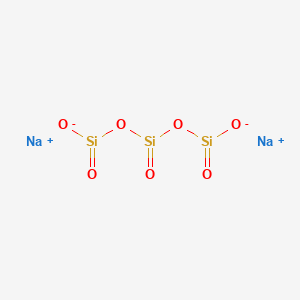
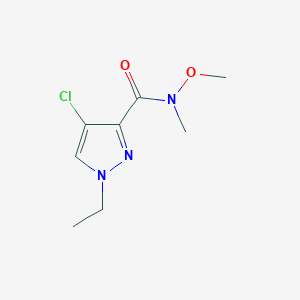
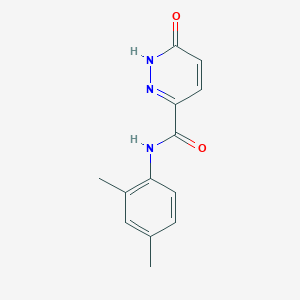
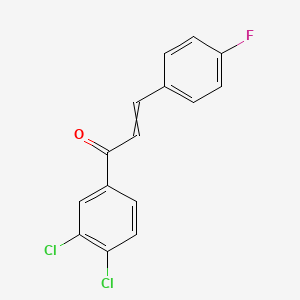
![N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14871814.png)
![4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14871816.png)
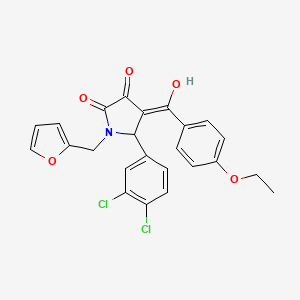
![2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B14871824.png)

![5-Oxa-8-azaspiro[3.5]nonan-9-one](/img/structure/B14871837.png)


